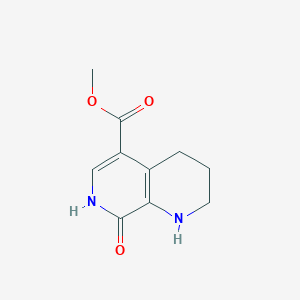
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C9H8F3NO5 and a molecular weight of 267.16 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and pharmaceuticals.
Métodos De Preparación
The synthesis of 2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of pyridin-3-ol with chloroacetic acid in the presence of a base to form (Pyridin-3-yloxy)acetic acid. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid can be compared with other similar compounds such as:
Trifluoroacetic acid: Known for its use as a reagent in organic synthesis.
Pyridin-3-ol: A precursor in the synthesis of (Pyridin-3-yloxy)acetic acid.
Chloroacetic acid: Used in the initial step of the synthesis
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
431896-87-6; 86649-57-2 |
|---|---|
Fórmula molecular |
C9H8F3NO5 |
Peso molecular |
267.16 |
Nombre IUPAC |
2-pyridin-3-yloxyacetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-2-1-3-8-4-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |
Clave InChI |
LBHDXZPKFNCPNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2815675.png)
![5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride](/img/structure/B2815679.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)
![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)
![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)

![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)

![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)
